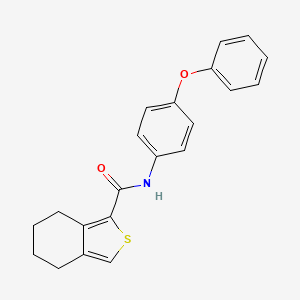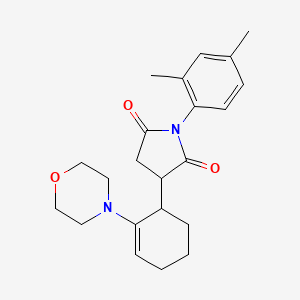
N-(4-cyanophenyl)-1-ethylsulfonylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-1-ethylsulfonylpiperidine-3-carboxamide: is a complex organic compound that features a piperidine ring substituted with a carboxamide group, an ethylsulfonyl group, and a 4-cyanophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-1-ethylsulfonylpiperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a sulfonylation reaction, using ethylsulfonyl chloride and a base.
Attachment of the 4-Cyanophenyl Group: The 4-cyanophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a 4-cyanophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the ethylsulfonyl group.
Reduction: Reduction reactions can target the nitrile group in the 4-cyanophenyl moiety, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic substitution at the 4-cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Polymer Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)-1-ethylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The ethylsulfonyl group can participate in hydrogen bonding or electrostatic interactions, while the 4-cyanophenyl group can engage in π-π stacking interactions. These interactions can modulate the function of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-nitrophenyl)-1-ethylsulfonylpiperidine-3-carboxamide
- N-(4-methoxyphenyl)-1-ethylsulfonylpiperidine-3-carboxamide
- N-(4-chlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide
Uniqueness
N-(4-cyanophenyl)-1-ethylsulfonylpiperidine-3-carboxamide is unique due to the presence of the 4-cyanophenyl group, which imparts distinct electronic properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-22(20,21)18-9-3-4-13(11-18)15(19)17-14-7-5-12(10-16)6-8-14/h5-8,13H,2-4,9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCWRYYEZARWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-3-[3-(4-pyridinyl)-1-azetidinyl]pyrazine](/img/structure/B5255435.png)
![5-acetyl-3-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5255449.png)
![N-{(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B5255461.png)

![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5255468.png)
![ETHYL 4-METHYL-2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B5255476.png)
![4,6-dimethyl-N-(3-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)-2-pyrimidinamine](/img/structure/B5255491.png)
![1-acetyl-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5255502.png)
![3-fluoro-N-{1-[1-(2-methylalanyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide hydrochloride](/img/structure/B5255519.png)

![N-{4-[(SEC-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5255528.png)

![N-[(2-chlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5255546.png)

